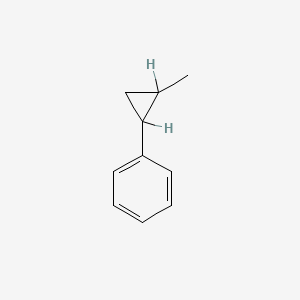

1-Methyl-2-phenylcyclopropane

Overview

Description

1-Methyl-2-phenylcyclopropane is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.2023 g/mol It is a cyclopropane derivative where a methyl group and a phenyl group are attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclopropane can be synthesized through several methods. One common approach involves the reaction of styrene with diazomethane in the presence of a catalyst such as copper or silver . This reaction leads to the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as or to form corresponding carboxylic acids.

Reduction: Reduction reactions using and a can convert the compound into its saturated analogs.

Substitution: The compound can undergo substitution reactions with halogens or nucleophiles to form halogenated or substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Saturated cyclopropane derivatives.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1-Methyl-2-phenylcyclopropane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylcyclopropane involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique cyclopropane ring structure imparts conformational rigidity, which can influence its binding affinity and specificity towards target molecules. This structural feature also enhances the compound’s metabolic stability and extends its therapeutic action .

Comparison with Similar Compounds

- Cyclopropylbenzene

- tert-Amylbenzene

- Cyclohexylbenzene

- 3-Phenylbutan-1-amine hydrochloride

- 3-Phenylbutylamine

Uniqueness: 1-Methyl-2-phenylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name |

(2-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUHSZKOFUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953465 | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-76-4 | |

| Record name | 1-Methyl-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-methyl-2-phenylcyclopropane used in studies of cytochrome P450 enzymes?

A: this compound and its derivatives serve as valuable radical clock probes in studying cytochrome P450 enzymes. [, ] These enzymes catalyze a wide range of oxidation reactions, often involving radical intermediates. [] The rapid and well-characterized ring-opening rates of cyclopropylcarbinyl radicals, generated during the oxidation of these probes, allow researchers to investigate the kinetics and mechanisms of enzymatic reactions. []

Q2: What are the different products formed during the oxidation of this compound by cytochrome P450?

A: The oxidation of this compound by cytochrome P450 leads to the formation of three main products: [, ] * Unrearranged alcohol: trans-(2-phenylcyclopropyl)methanol [] * Rearranged alcohol: 1-phenylbut-3-en-1-ol [] * Phenol: trans-2-(p-hydroxyphenyl)-1-methylcyclopropane []

Q3: How does deuterium substitution on the methyl group of this compound impact its oxidation by cytochrome P450?

A: Studies using deuterated analogs of this compound reveal interesting insights into the enzyme's mechanism: []

- Metabolic Switching: Perdeuteration of the methyl group (using 1-CD3) leads to a decreased preference for oxidation at the methyl position, favoring oxidation of the phenyl ring instead. []

- Kinetic Isotope Effects: Significant primary and secondary deuterium kinetic isotope effects (DKIEs) are observed. For example, 1-CHD2 exhibits an intramolecular DKIE of 2.9, while 1-CH2D shows a value of 13.2. [] These values suggest significant C-H bond stretching during the rate-limiting step of cytochrome P450-catalyzed hydroxylation. []

Q4: What are the spectroscopic characteristics of this compound isomers?

A: Research has explored the electronic spectroscopy of both cis and trans isomers of this compound. [] These studies provide valuable information about their electronic structure and excited state behavior, which is crucial for understanding their photochemical properties and potential applications.

Q5: How does the structure of this compound affect its reactivity in thermal and photochemical reactions?

A: Studies investigating the conversion of methyl cyclopropyl ketones to 4,5-dihydrofurans highlight the impact of stereochemistry on the reactivity of this compound derivatives. [] For instance, different diastereomers of 1-acetyl-1,2-dimethyl-3-phenylcyclopropane exhibit distinct stereochemical outcomes in their thermal and photochemical rearrangements, demonstrating the influence of substituent arrangement on reaction pathways. []

Q6: Are there any known methods for the asymmetric synthesis of this compound?

A: Yes, research has explored the use of chiral iron complexes for the asymmetric synthesis of optically active trans-1-methyl-2-phenylcyclopropanes. [, ] This approach highlights the potential for developing enantioselective synthetic routes to access specific stereoisomers of this compound, which is particularly relevant for applications requiring optically pure materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)